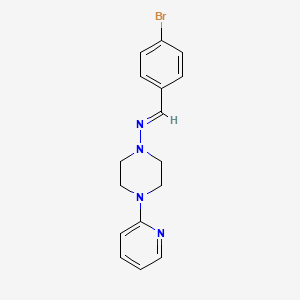

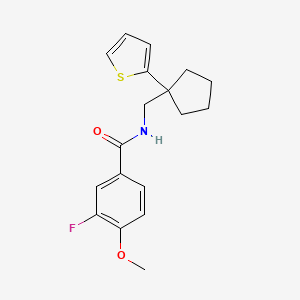

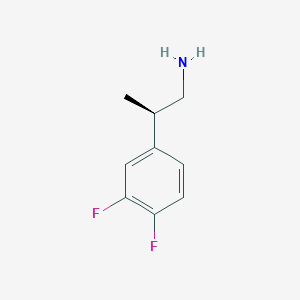

![molecular formula C13H21ClN2O2 B2554008 N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride CAS No. 1049775-49-6](/img/structure/B2554008.png)

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Additionally, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, with high yields reported for each step .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For example, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was crystallized in the orthorhombic crystal system, and its structure was solved using direct methods and refined by full matrix least-squares procedures . The molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide was found to be similar to other closely related acetanilides, with molecules linked through N-H...O hydrogen bonds .

Chemical Reactions Analysis

The studies provided do not detail extensive chemical reactions involving "N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride" specifically. However, they do discuss the reactivity of similar compounds. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane, followed by transsilylation . Another study focused on the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, which is an important intermediate for azo disperse dyes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are inferred from their molecular structures and synthesis processes. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which can influence its solubility and stability . The study on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide describes the syn and anti conformations of the N-H bond relative to the aromatic ring and the C=O bond, which may affect the compound's reactivity .

Relevant Case Studies

Several of the studies include case studies of the synthesized compounds' biological activities. The anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides was evaluated in mice and rats, with one compound showing protection in focal seizures and raising the seizure threshold . The anticancer potential of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling targeting the VEGFr receptor . Additionally, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were compared with phenytoin, identifying molecular features likely responsible for their anticonvulsant activities .

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3;/h4-6,14H,7-9H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJOMGYJSAPEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CNCCOC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

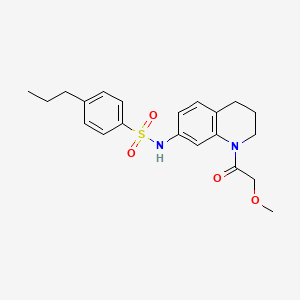

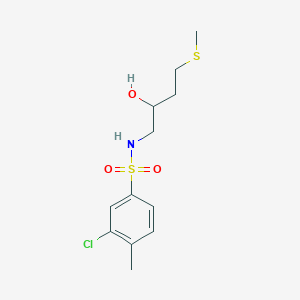

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

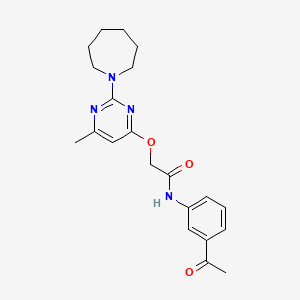

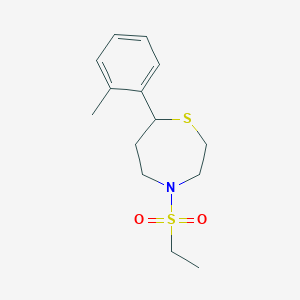

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

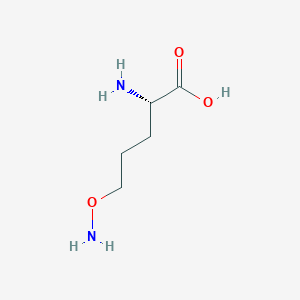

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)